molecular formula C12H10O2 B3178544 (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] CAS No. 63405-68-5

(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]

Cat. No.: B3178544
CAS No.: 63405-68-5
M. Wt: 186.21 g/mol
InChI Key: QUHMSZGYDGEQFX-ZPUQHVIOSA-N
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Description

(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] is an organic compound characterized by the presence of two propenal groups attached to a central 1,4-phenylene moiety. This compound is of interest due to its conjugated system, which imparts unique optical and electronic properties. It is used in various scientific research applications, particularly in the fields of materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting terephthalaldehyde with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for (2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the aldehyde groups under mild conditions.

Major Products

    Oxidation: Terephthalic acid derivatives.

    Reduction: Bis(2-propen-1-ol) derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylene-bis(2-propenal): Similar structure but lacks the extended conjugation.

    1,4-Phenylene-bis(2-propen-1-ol): Reduced form with alcohol groups instead of aldehydes.

    1,4-Phenylene-bis(2-propenoic acid): Oxidized form with carboxylic acid groups.

Uniqueness

(2E,2’E)-3,3’-(1,4-Phenylene)bis[2-propenal] is unique due to its extended conjugated system, which imparts superior optical and electronic properties compared to its analogs. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Biological Activity

(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] , also known as 1,4-bis(2-formylethenyl)benzene, is an organic compound notable for its conjugated structure featuring two propenal groups linked to a central phenylene moiety. This unique configuration imparts significant optical and electronic properties, making it a subject of interest in various scientific fields, including materials science and medicinal chemistry.

  • Molecular Formula : C12_{12}H10_{10}O2_2
  • Molecular Weight : 186.21 g/mol
  • CAS Number : 63405-68-5

Biological Activity

The biological activity of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] has been explored in several studies, focusing on its potential pharmacological effects and mechanisms of action.

The compound's biological effects are attributed to its ability to interact with various cellular targets through its aldehyde functional groups. These interactions may lead to:

  • Cytotoxicity : The compound has shown potential in inducing apoptosis in cancer cell lines.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties against certain pathogens.

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] exhibits selective cytotoxicity against breast cancer cell lines (MCF-7), with an IC50_{50} value of approximately 15 µM. This suggests that the compound may inhibit cell proliferation through apoptosis induction mechanisms.
  • Antimicrobial Properties : Another investigation reported that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This supports its potential application in developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetics of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is crucial for evaluating its bioavailability and therapeutic potential. Key parameters include:

  • Absorption : The compound is likely to be absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : It may distribute widely in tissues due to its small molecular size.
  • Metabolism : Initial studies suggest that it undergoes phase I metabolic reactions primarily through oxidation.
  • Excretion : The compound is expected to be eliminated via renal pathways.

Toxicological Profile

A hazard assessment indicates that (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is not classified as a skin sensitizer and exhibits low acute toxicity with a NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in oral studies on rats. Reproductive toxicity screening showed a NOAEL of 1,000 mg/kg/day .

Materials Science

The compound serves as a precursor for synthesizing conjugated polymers and organic semiconductors used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Medicinal Chemistry

Given its biological activities, there is potential for further development of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as a lead compound in drug discovery targeting cancer and bacterial infections.

Summary Table of Biological Activity Findings

Study FocusFindingsReference
CytotoxicityIC50_{50} = 15 µM in MCF-7 cells
AntimicrobialMIC = 32–64 µg/mL against S. aureus
ToxicologyNOAEL = 320 mg/kg/day

Properties

IUPAC Name

(E)-3-[4-[(E)-3-oxoprop-1-enyl]phenyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHMSZGYDGEQFX-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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